3-Fluoro-2-(neopentyloxy)pyridine
Overview
Description
3-Fluoro-2-(neopentyloxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(neopentyloxy)pyridine typically involves the introduction of a fluorine atom into the pyridine ring and the attachment of a neopentyloxy group. One common method for synthesizing fluorinated pyridines involves the use of fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, may involve large-scale fluorination reactions using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(neopentyloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-2-(neopentyloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its ability to modulate biological activity.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Material Science: It can be used in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(neopentyloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
3-Fluoro-2-(neopentyloxy)pyridine is unique due to the presence of both a fluorine atom and a neopentyloxy group, which can impart distinct chemical and biological properties. The neopentyloxy group can influence the compound’s lipophilicity and steric properties, potentially enhancing its activity and selectivity in various applications .
Properties
IUPAC Name |
2-(2,2-dimethylpropoxy)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)7-13-9-8(11)5-4-6-12-9/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCVBBVHFLGTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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